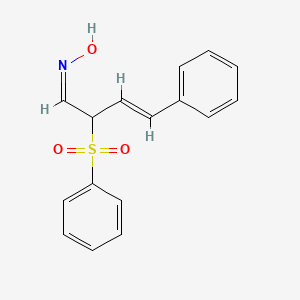

4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime, also known as PSBO, is a chemical compound that has been widely used in scientific research. It is a versatile compound that has been used in various fields of study, including biochemistry, pharmacology, and medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

General Methodology for 2,5-Disubstituted-1,3-Oxazoles Synthesis Deprotonation of 2-(phenylsulfonyl)-1,3-oxazole, a related compound, provides a C-5 carbanion reactive with various electrophiles. This process is pivotal in creating 2,5-disubstituted-1,3-oxazoles, commonly used in chemical synthesis. The formation of 5-iodo- and 5-tri-n-butylstannyl oxazoles further enables cross-coupling reactions, enhancing the utility of these compounds in complex chemical syntheses (Williams & Fu, 2010).

Synthesis of Novel Pyrazolopyrimidines A series of pyrazolo[1,5-a]pyrimidine ring systems, integrated with phenylsulfonyl moiety, are synthesized using a reaction involving 2-(phenylsulfonyl)-1-(4-(phenylsulfonyl)phenyl)ethan-1-one. The resultant sulfone derivatives display significant antimicrobial activities, surpassing some reference drugs. This indicates the potential of phenylsulfonyl compounds in the development of new antimicrobial agents (Alsaedi et al., 2019).

Antioxidant Properties of Related Oxime Compounds The study of 3-(phenylhydrazono) butan-2-one oxime, a related compound, shows it can significantly decrease lipid peroxidation induced by various factors, indicating its potent antioxidant properties. This suggests that similar oxime compounds may also possess antioxidant abilities and could be valuable in therapeutic contexts (Puntel et al., 2008).

Pharmaceutical Applications

Cyclooxygenase Inhibition 4-(Aryloyl)phenyl methyl sulfones, sharing a similar sulfone moiety, are studied for their ability to inhibit cyclooxygenase enzymes. These compounds show significant potential in anti-inflammatory and antitumor activities. This sheds light on the potential pharmaceutical applications of sulfone-containing compounds in the treatment of inflammation and cancer (Harrak et al., 2010).

NOSH-Aspirin - A Novel Anti-inflammatory NOSH compounds, integrating nitric oxide and hydrogen sulfide-releasing moieties with aspirin, exhibit remarkable inhibitory effects on the growth of various human cancer cell lines. This signifies the potential therapeutic applications of compounds like 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime in creating new classes of anti-inflammatory and anticancer drugs (Kodela et al., 2012).

Propiedades

IUPAC Name |

(NZ)-N-[(E)-2-(benzenesulfonyl)-4-phenylbut-3-enylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c18-17-13-16(12-11-14-7-3-1-4-8-14)21(19,20)15-9-5-2-6-10-15/h1-13,16,18H/b12-11+,17-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFXRQKFVUEUFL-VBEVGYOXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(C=NO)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(/C=N\O)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2423679.png)

![2-[(2Z)-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazol-3-yl]acetate](/img/structure/B2423680.png)

![5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)pentanamide](/img/structure/B2423683.png)

![3-{[(Propan-2-yl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2423684.png)

![1-{4-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2423688.png)

![(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2423690.png)

![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B2423691.png)

![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2423692.png)

![N'-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-pyridinecarbohydrazide](/img/structure/B2423694.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B2423697.png)

![6-(3-Fluorophenyl)-2-[1-(1H-imidazol-5-ylsulfonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2423698.png)